3-amino-5-pyridin-4-yl-3H-pyridin-2-one
Description
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-amino-5-pyridin-4-yl-3H-pyridin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6,9H,11H2 |
InChI Key |
HFCFQZPWUYBCCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(C(=O)N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 Pyridin 4 Yl 3h Pyridin 2 One and Its Precursors
Multi-Step Synthesis Approaches
Derivatization from Established Heterocyclic Scaffolds (e.g., Milrinone)
One effective strategy for the synthesis of 3-amino-5-pyridin-4-yl-3H-pyridin-2-one analogues involves the chemical modification of pre-existing and structurally related heterocyclic compounds. Milrinone, a known phosphodiesterase inhibitor, serves as a viable starting material for such transformations.
A two-step synthetic sequence starting from Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile) can yield a closely related derivative, 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one. This process begins with the hydrolysis of the nitrile group in Milrinone to a carboxamide intermediate. This is followed by a Hofmann rearrangement, which converts the carboxamide into a primary amine.
The initial step involves the treatment of Milrinone with concentrated sulfuric acid at an elevated temperature (120 °C) to facilitate the hydrolysis of the nitrile to the corresponding carboxamide. The subsequent Hofmann rearrangement is a classic organic reaction that transforms an amide into a primary amine with one fewer carbon atom. This is typically achieved using reagents such as sodium hydroxide (B78521) and bromine. This two-step approach provides a clear pathway to 3-aminopyridin-2-one derivatives from a commercially available precursor.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Milrinone | Concentrated H₂SO₄, 120 °C | Carboxamide intermediate |
| 2 | Carboxamide intermediate | NaOH, Br₂ | 3-Amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one |
Transition Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki cross-coupling reaction, in particular, is a powerful tool for the arylation of heterocyclic rings.
The introduction of the pyridin-4-yl group at the C5-position of the pyridin-2-one ring can be efficiently achieved through a Suzuki cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridinone precursor (e.g., a 5-bromopyridin-2-one derivative) with a pyridine-4-boronic acid or its corresponding ester.
The synthesis of various pyridine (B92270) derivatives has been demonstrated using this methodology. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with a range of arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄. nih.gov The reaction is generally carried out in a solvent mixture, for example, 1,4-dioxane (B91453) and water, at elevated temperatures (85-95 °C). nih.gov This approach allows for the modular and efficient construction of the desired biaryl linkage. For the synthesis of this compound, a suitable 3-amino-5-halopyridin-2-one precursor would be reacted with pyridine-4-boronic acid under similar palladium-catalyzed conditions.
| Catalyst System Component | Example |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Base | K₃PO₄, Na₂CO₃, CsF |
| Solvent | 1,4-Dioxane/Water, DMF |
Cyclization Reactions for Pyridin-2-one Ring Formation
The de novo synthesis of the pyridin-2-one ring through cyclization reactions is a fundamental and widely used approach. This method involves the condensation of acyclic precursors to form the heterocyclic core.
The synthesis of the 3-amino-5-(4-pyridinyl)-1,2-dihydropyrid-2-one has been achieved through a cyclization reaction involving a pyridin-4-yl substituted malondialdehyde derivative and cyanoacetamide. tandfonline.com In this approach, pyrid-4-yl-malondialdehyde or its bis-(N,N-dimethyl)-aldimin derivative is reacted with cyanoacetamide to form the pyridin-2-one ring. tandfonline.com
This cyclization is followed by a partial hydrolysis of the resulting nitrile to an amide, and subsequently, a degradation reaction, for instance, using sodium hypochlorite, to yield the final 3-amino product. tandfonline.com This method builds the core heterocyclic structure with the desired substituents in a convergent manner.
| Precursor 1 | Precursor 2 | Key Steps | Product |
| Pyrid-4-yl-malondialdehyde derivative | Cyanoacetamide | 1. Cyclization2. Partial Hydrolysis3. Degradation | 3-Amino-5-(4-pyridinyl)-1,2-dihydropyrid-2-one |
Novel Synthetic Pathway Development
The development of novel synthetic pathways for this compound often draws inspiration from established methods for analogous pyridin-2(1H)-one structures. A plausible and efficient route can be extrapolated from the synthesis of the closely related compound, 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one. researchgate.net This two-step synthesis begins with a precursor, the phosphodiesterase inhibitor Milrinone, and proceeds through a hydrolysis followed by a Hofmann rearrangement. researchgate.net
Adapting this for the synthesis of this compound would likely involve a precursor such as 5-(pyridin-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. The synthesis could proceed as follows:
Hydrolysis of the Nitrile: The nitrile group of the precursor is hydrolyzed to a primary amide. This transformation is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid, at elevated temperatures. researchgate.net
Hofmann Rearrangement: The resulting carboxamide intermediate undergoes a Hofmann rearrangement to yield the target this compound. This reaction is characteristically carried out using sodium hydroxide and bromine. researchgate.net
This pathway provides a solid foundation for obtaining the target molecule. However, current research focuses on improving efficiency, reducing reaction times, and simplifying purification processes through the development of one-pot and microwave-assisted methods.
One-Pot and Microwave-Assisted Synthesis Approaches
Modern synthetic chemistry increasingly favors methodologies that are both time-efficient and environmentally conscious. One-pot and microwave-assisted syntheses are at the forefront of these advancements, offering significant advantages over traditional methods.
One-Pot Synthesis:
A one-pot synthesis for this compound would ideally combine multiple reaction steps without the isolation of intermediates, thereby saving time and resources. Drawing from methodologies for structurally similar compounds, a multi-component reaction could be envisioned. For instance, the synthesis of various substituted pyridines has been achieved through one-pot, three-component reactions. researchgate.net A hypothetical one-pot approach for our target compound might involve the condensation of a suitable pyridine-derived aldehyde, an active methylene (B1212753) compound, and an ammonia (B1221849) source under conditions that facilitate cyclization and subsequent amination. The development of such a one-pot strategy for 4-arylpyrazolo[3,4-b]pyridin-6-ones has been reported, showcasing the feasibility of this approach for related heterocyclic systems.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. mdpi.commdpi.comeurekaselect.com The application of microwave assistance to the synthesis of this compound could be implemented at various stages of a synthetic sequence.
For example, in a multi-step synthesis, the hydrolysis or the Hofmann rearrangement step could be accelerated using microwave heating. Furthermore, the construction of the core pyridinone ring itself can be facilitated by microwave energy. Reports on the microwave-assisted synthesis of various 3-amino-imidazopyridines and pyrazolo[3,4-d]pyrimidin-4-ones highlight the potential of this technology. nih.govsunway.edu.mynih.gov A microwave-assisted, multi-component reaction could offer a rapid and efficient route to the target molecule or its key precursors. nih.govrsc.org
| Synthetic Approach | Key Features | Potential Advantages |
| One-Pot Synthesis | Multiple reaction steps in a single vessel | Reduced reaction time, increased efficiency, less waste |
| Microwave-Assisted | Use of microwave irradiation for heating | Accelerated reaction rates, higher yields, cleaner reactions |
Stereoselective Synthesis Considerations for Related Structures
The target molecule, this compound, is achiral, and therefore, its synthesis does not require stereoselective control. However, it is pertinent to discuss stereoselective synthesis in the context of related chiral pyridin-2-one derivatives, which are also of significant interest in drug discovery.
When substituents on the pyridinone ring or its side chains create chiral centers, stereoselective synthesis becomes crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities. The principles of stereoselective synthesis that could be applied to analogues of this compound include:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters.
Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a reaction, such as asymmetric hydrogenation or alkylation.
Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereoselective formation of a new chiral center.
For instance, if a chiral substituent were to be introduced at the 3-amino group or on the pyridine ring, a stereoselective approach would be necessary to obtain a single enantiomer. The development of synthetic routes to chiral 3-aminopyridin-2(1H)-one derivatives would likely draw upon established methods in asymmetric synthesis.
Computational and Theoretical Investigations of 3 Amino 5 Pyridin 4 Yl 3h Pyridin 2 One
Quantum Chemical Calculations
Comprehensive studies detailing the electronic structure, stability, and predicted spectroscopic parameters for 3-amino-5-pyridin-4-yl-3H-pyridin-2-one through quantum chemical calculations are not available in the cited literature. Therefore, specific data for the following sections cannot be provided.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Data not available.
Molecular Docking and Binding Mode Analysis
In Silico Prediction of Ligand-Target Interactions
The compound 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one has been identified as a ligand-efficient inhibitor of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, which are recognized as valuable targets for cancer therapy. nih.gov The binding mode of this compound and its analogues has been elucidated through X-ray crystallography, providing a detailed picture of its interactions within the kinase active sites. nih.gov
Structural studies have revealed key interactions that this fragment makes, including with a conserved lysine (B10760008) residue within the kinase. nih.gov These crystallographic findings have highlighted specific regions of the MPS1 kinase that could be targeted to enhance the compound's activity and improve its selectivity. nih.gov While specific binding energy values from docking simulations are not detailed, the crystallographic data confirms the compound's ability to effectively bind to these important cancer-related protein targets.
Elucidation of Molecular Recognition Principles
There is currently no available research specifically detailing the elucidation of molecular recognition principles for this compound through computational and theoretical investigations.
Mechanistic Studies of Chemical Transformations via Computational Modeling
No mechanistic studies of chemical transformations involving this compound using computational modeling have been found in the reviewed literature.
Computational Prediction of Molecular Properties for Rational Design
Specific computational predictions of the molecular properties of this compound for the purposes of rational design are not available in existing research. While computational methods are widely used for predicting properties to guide drug design, such studies have not been published for this particular compound. nih.gov
Chemical Reactivity and Derivatization Strategies of 3 Amino 5 Pyridin 4 Yl 3h Pyridin 2 One
Substitution Reactions on the Pyridin-2-one and Pyridine (B92270) Moieties
The reactivity of pyridin-2-one and pyridine rings is generally well-understood. The pyridin-2-one ring can undergo both electrophilic and nucleophilic attacks, with the position of substitution influenced by the existing substituents. The pyridine ring is typically electron-deficient and thus more susceptible to nucleophilic attack, while electrophilic substitution requires harsh conditions.
Electrophilic Substitution Pathways
Nucleophilic Substitution Reactions
Information regarding specific nucleophilic substitution reactions on 3-amino-5-pyridin-4-yl-3H-pyridin-2-one is not available in the reviewed literature. Generally, pyridines can undergo nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions, especially if a good leaving group is present. For the pyridin-2-one moiety, nucleophilic attack is less common unless activated by specific functional groups.
Oxidation and Reduction Pathways
Specific studies detailing the oxidation and reduction of this compound were not found. The molecule contains multiple sites that could potentially undergo oxidation or reduction. The pyridine and pyridin-2-one rings are generally stable to oxidation, but the amino group could be susceptible. Reduction of the aromatic rings would require potent reducing agents and specific reaction conditions.
Functionalization and Modification of the Pyridin-2-one Scaffold
While this compound is a component of larger molecules in medicinal chemistry, specific reports on its direct functionalization are limited.
Formation of Schiff Bases and Related Imines
The presence of a primary amino group at the 3-position suggests that this compound could readily undergo condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). This is a common reaction for primary amines. mdpi.com However, specific examples of this reaction with this particular compound are not described in the available literature. Such a reaction would involve the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.
Table 1: Hypothetical Schiff Base Formation Reactants This table is based on general chemical principles, as specific examples for the target compound were not found.
| Amine Reactant | Aldehyde/Ketone Reactant | Expected Product |
| This compound | Benzaldehyde | 3-(Benzylideneamino)-5-(pyridin-4-yl)pyridin-2(1H)-one |
| This compound | Acetone | 3-((Propan-2-ylidene)amino)-5-(pyridin-4-yl)pyridin-2(1H)-one |
| This compound | 4-Pyridinecarboxaldehyde | 3-((Pyridin-4-ylmethylene)amino)-5-(pyridin-4-yl)pyridin-2(1H)-one |
Alkylation Reactions
The molecule possesses several potential sites for alkylation, including the nitrogen of the amino group, the nitrogen of the pyridin-2-one ring, and the nitrogen of the pyridine ring. The regioselectivity of such reactions would depend on the alkylating agent and the reaction conditions. For instance, alkylation of the amino group would lead to secondary or tertiary amines. Alkylation of the pyridin-2-one nitrogen is also a common reaction for this class of compounds. nih.gov The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt. However, no specific studies demonstrating these alkylation reactions on this compound were identified.
Table 2: Potential Alkylation Products This table illustrates theoretically possible products, as specific experimental data is unavailable.
| Site of Alkylation | Alkylating Agent | Potential Product |
| 3-Amino group | Methyl iodide | 3-(Methylamino)-5-(pyridin-4-yl)pyridin-2(1H)-one |
| Pyridin-2-one Nitrogen | Ethyl bromide | 1-Ethyl-3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
| Pyridine Nitrogen | Benzyl chloride | 4-(3-Amino-6-oxo-1,6-dihydropyridin-5-yl)-1-benzylpyridin-1-ium chloride |
Heterocyclic Annulation and Fusion Reactions
The strategic placement of a nucleophilic amino group adjacent to the lactam functionality within the this compound structure makes it a highly valuable precursor for the synthesis of fused polyheterocyclic systems. This arrangement allows the compound to act as a binucleophilic synthon, enabling the construction of additional five- or six-membered rings onto the pyridinone core through heterocyclic annulation and fusion reactions. These reactions are critical in medicinal chemistry for creating complex, rigid scaffolds with diverse pharmacological potential.
The versatility of the 3-aminopyridin-2-one core allows for its elaboration into a variety of fused heterocycles, including oxazolopyridines and fused pyrimidines, by reacting with appropriate bifunctional electrophiles.
Formation of Fused Oxazole (B20620) Rings
One of the key annulation strategies involves the intramolecular cyclization of 3-amino-4-arylpyridin-2(1H)-one derivatives to form fused oxazole systems. nih.gov This transformation typically utilizes the amino group and the adjacent lactam oxygen as the two nucleophilic centers. When heated with a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃), these derivatives undergo a reaction to yield oxazolo[5,4-b]pyridine (B1602731) structures. nih.gov This process involves the conversion of the lactam carbonyl into a more reactive species, which is then attacked by the neighboring amino group to close the five-membered oxazole ring.
Annulation of Pyrimidine (B1678525) and Pyridine Rings
The 3-amino group is instrumental in building fused six-membered nitrogen-containing heterocycles, such as pyrimidine and pyridine rings. A common and effective method for pyrimidine annulation is the Gould-Jacobs reaction. This involves the reaction of the amino group with a suitable three-carbon electrophile. For instance, aminopyridine derivatives can react with reagents like cyanoacetic acid to yield fused 1,8-naphthyridine (B1210474) derivatives, which are a class of fused pyridine rings. researchgate.net
Furthermore, the synthesis of fused pyrimidine rings can be achieved by first converting the 3-amino group into a thiourea (B124793) derivative by reacting it with an isothiocyanate. Subsequent intramolecular cyclization of this intermediate, often promoted by base or heat, leads to the formation of pyridothienopyrimidine systems, demonstrating a robust strategy for pyrimidine ring fusion. researchgate.net The reactivity of the 3-amino group is a critical starting point for these multi-step annulation sequences. nih.gov
The research findings on the annulation reactions of the 3-aminopyridin-2-one scaffold are summarized in the table below.
| Starting Scaffold | Reagent(s) | Resulting Fused System | Reaction Type | Reference |
|---|---|---|---|---|
| 3-Amino-4-arylpyridin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Oxazolo[5,4-b]pyridine | Intramolecular Cyclization / Dehydration | nih.gov |
| 2-Aminopyridine derivative | Cyanoacetic acid | 1,8-Naphthyridine | Condensation / Cyclization | researchgate.net |
| 2-Aminothienopyridine | Phenylisothiocyanate, followed by cyclization | Pyridothienopyrimidine | Thiourea formation and Intramolecular Cyclization | researchgate.net |
Applications in Chemical Sciences and Materials Research
Role as Synthetic Intermediates in Complex Molecular Synthesis
The 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold serves as a crucial intermediate in the construction of more complex, high-value molecules, particularly in the field of medicinal chemistry. Its utility is demonstrated in its role as a foundational fragment for developing potent enzyme inhibitors.
A key synthetic route to this compound involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds. The process starts from 5-bromo-3-nitropyridin-2(1H)-one, which is reacted with a pyridine-4-boronic acid ester. This is followed by the reduction of the nitro group to the primary amine, yielding the final 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one product.
| Starting Material 1 | Starting Material 2 | Product |
| 5-Bromo-3-nitropyridin-2(1H)-one | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one |
This table outlines the key reactants for the synthesis of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.
Once synthesized, this pyridinone derivative has been successfully utilized as a core structure in fragment-based drug discovery. Researchers have identified it as a "ligand efficient" starting point for designing inhibitors for critical cell-cycle regulators like the mitotic kinase Monopolar Spindle 1 (MPS1) and Aurora kinases, which are significant targets in cancer therapy. leeds.ac.ukresearchgate.netscience.gov The ability to readily modify the scaffold allows for the systematic development of derivatives to optimize binding affinity and selectivity for such biological targets. leeds.ac.ukicr.ac.uk
Development for Organic Electronics and Sensor Applications
The broader class of 3-aminopyridin-2-one derivatives has shown promise for applications in organic electronics and sensor technology, primarily due to their fluorescent properties. While specific studies on the 5-pyridin-4-yl substituted version are limited in this context, research on closely related 3-amino-4-arylpyridin-2(1H)-ones provides strong evidence of the scaffold's potential. These related compounds are noted to be effective luminophores. researchgate.net
Their fluorescence is sensitive to their chemical environment, a property that is highly desirable for sensor applications. For instance, some derivatives lose their luminescent properties upon oxidation, which makes them of interest as fluorescent dyes for enzyme-linked immunosorbent assays (ELISA). researchgate.net This "turn-OFF" sensing mechanism could potentially be engineered into the 3-amino-5-pyridin-4-yl-3H-pyridin-2-one structure. The development of novel fluorescent sensors for detecting specific ions or molecules is an active area of research, and the pyridinone core represents a promising platform for creating such tools. science.gov
Investigation as Scaffolds in Agricultural Chemical Research
The pyridine (B92270) and pyridinone motifs are prevalent in a wide range of biologically active molecules, including those used in agriculture. Pyridine derivatives are precursors to various agrochemicals, such as herbicides and fungicides. rjptonline.org The concept of "scaffold hopping," where a known active chemical structure is modified to create novel compounds with improved properties, is a common strategy in agrochemical research. researchgate.net
While direct investigation of this compound in agricultural applications has not been extensively reported, its structural features make it a candidate for such research. For example, a study on thiazolopyridines, which also contain a pyridinyl moiety, demonstrated their potential as potent herbicides that inhibit acyl-ACP thioesterase. researchgate.net Given the proven utility of the pyridinone scaffold in diverse biological contexts, it represents a viable backbone for the design and synthesis of new classes of agricultural chemicals.
Studies in Photochemistry
The photochemical and photophysical properties of aminopyridinones are a subject of significant academic interest. Studies on 3-amino-4-arylpyridin-2(1H)-ones, structural isomers of the title compound, have revealed their behavior as effective phosphors with high fluorescence quantum yields, reaching up to 0.78 in some cases. researchgate.net
These studies, conducted using UV and luminescence spectroscopy, have established a clear relationship between the molecular structure of these compounds and their photophysical characteristics. researchgate.net Key properties that are often evaluated include the absorption and emission wavelengths, the Stokes shift (the difference between the maximum absorption and emission wavelengths), and the quantum yield (the efficiency of the fluorescence process). For example, modifications to the substituents on the pyridinone ring can lead to significant shifts in the emission spectra and changes in the quantum yield. researchgate.net This tunability is crucial for designing molecules with specific optical properties for applications like fluorescent probes and materials science. researchgate.net
| Property | Observation for 3-amino-4-arylpyridin-2(1H)-one Analogs |
| Fluorescence | Effective phosphors and luminophores researchgate.net |
| Quantum Yield | Up to 0.78 reported for certain derivatives researchgate.net |
| Stokes Shift | Can be modulated by chemical substitution researchgate.net |
| Application | Potential as dyes in biological assays (ELISA) researchgate.net |
This table summarizes the notable photophysical properties observed in compounds structurally related to this compound.
Exploration in Coordination Chemistry as Ligands
The structure of this compound contains multiple nitrogen atoms that can act as Lewis bases, making the molecule an excellent candidate for use as a ligand in coordination chemistry. Both the amino group and the nitrogen atom of the pyridine ring can donate lone pairs of electrons to form coordinate bonds with metal ions.
This potential has been realized in its application as a ligand for targeting metalloenzymes, such as kinases. Research has specifically identified 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as a ligand that binds effectively to the kinase domains of MPS1 and Aurora kinases. leeds.ac.ukresearchgate.net The geometry and electronic properties of the molecule allow it to fit into the active sites of these enzymes and interact with the metal ions often found there. The broader family of pyridine-containing compounds is well-established in forming a wide variety of transition metal complexes with diverse geometries, including octahedral and tetrahedral structures. wikipedia.org The ability of this scaffold to coordinate with metal centers is a key aspect of its function in both chemical synthesis and biological applications.
Future Perspectives and Research Directions
Innovation in Green Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-amino-5-pyridin-4-yl-3H-pyridin-2-one, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable practices. One promising avenue is the use of one-pot, multicomponent reactions (MCRs). nih.govnih.gov These reactions offer numerous advantages, including reduced reaction times, lower energy consumption, and minimized waste generation. acs.orgresearchgate.net Microwave-assisted organic synthesis (MAOS) is another green technique that has shown considerable promise for the synthesis of pyridine (B92270) derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.orgresearchgate.net
Future research could explore the following green synthetic approaches:
Catalyst Development: Investigating novel, recyclable, and green catalysts to facilitate the synthesis of the target compound. nih.gov
Solvent Selection: Emphasizing the use of greener solvents, such as water or ethanol (B145695), to replace hazardous organic solvents. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
A comparative look at traditional versus potential green synthesis methods is presented below:
| Feature | Traditional Synthesis | Green Synthesis (MCRs, MAOS) |
| Reaction Time | Often lengthy (hours to days) | Significantly shorter (minutes to hours) acs.orgresearchgate.net |
| Energy Consumption | High | Lower |
| Solvent Use | Often requires hazardous organic solvents | Utilizes greener solvents like water and ethanol nih.gov |
| Waste Generation | Higher | Minimized |
| Yields | Variable | Often higher acs.orgresearchgate.net |
Advanced Structural Characterization Techniques and Multi-Technique Integration
A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its properties and potential applications. While standard techniques like NMR and mass spectrometry are fundamental, future research will benefit from the integration of more advanced and complementary methods. Single-crystal X-ray diffraction, for instance, can provide precise information about the solid-state conformation and intermolecular interactions. nih.govrsc.org
The integration of computational methods, such as Density Functional Theory (DFT) calculations, with experimental data will be pivotal. nih.govrsc.orgnih.gov This combined approach can offer deeper insights into the electronic structure, conformational preferences, and spectroscopic properties of the molecule. researchgate.net The synergistic use of these techniques will be essential for a comprehensive structural characterization.
Key areas for future structural studies include:
Solid-State Analysis: Utilizing single-crystal X-ray diffraction to determine the precise molecular geometry and packing in the solid state. nih.govrsc.org
Solution-State Conformation: Employing advanced NMR techniques to study the conformational dynamics in different solvent environments.
Computational Modeling: Using DFT and other computational methods to complement experimental data and predict structural and electronic properties. nih.govresearchgate.net
High-Throughput Computational Screening and Machine Learning for Structure-Property Relationships
The ability to predict the properties of a molecule based on its structure is a transformative goal in chemical research. High-throughput computational screening and machine learning are powerful tools that can accelerate the discovery of new materials and molecules with desired functionalities. mdpi.com For this compound, these computational approaches can be used to explore the vast chemical space of its derivatives and identify candidates with specific properties.
Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning algorithms, can establish correlations between molecular descriptors and experimental or computationally derived properties. acs.orgemma.events This can guide the rational design of new compounds with enhanced characteristics. For instance, machine learning models could be trained to predict the electronic, optical, or biological properties of novel pyridin-2-one derivatives. nih.gov
Future computational efforts will likely involve:
Virtual Library Screening: Creating and screening large virtual libraries of derivatives to identify promising candidates for synthesis and experimental validation. mdpi.comnih.govresearchgate.net
Machine Learning Model Development: Building and validating robust machine learning models to predict a range of properties, thereby reducing the need for extensive experimental work. nih.gov
Exploration of Structure-Activity Relationships: Using computational tools to gain a deeper understanding of how structural modifications influence the properties of the pyridin-2-one core. nih.gov
Design and Synthesis of Advanced Functional Materials Utilizing the Pyridin-2-one Core
The unique structural and electronic properties of the pyridin-2-one scaffold make it an attractive building block for the design of advanced functional materials. iipseries.org Future research will likely focus on incorporating this compound into larger molecular architectures to create materials with novel applications.
Potential areas for the development of functional materials include:
Luminescent Materials: The pyridin-2-one core is a component of some fluorescent molecules. mdpi.com By modifying the substituents on the pyridin-2-one ring, it may be possible to tune the photophysical properties and develop new fluorescent probes or materials for optoelectronic devices. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, enabling the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Bioactive Molecules: Pyridin-2-one derivatives have shown a wide range of biological activities. nih.govmdpi.com Future research could focus on the design and synthesis of new derivatives of this compound with potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-5-pyridin-4-yl-3H-pyridin-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyridine derivatives and amino precursors. Catalytic methods, such as using Fe₂O₃@SiO₂/In₂O₃, significantly improve yield (e.g., 70–85%) compared to conventional heating . Optimization involves adjusting catalyst loading (5–10 wt%), solvent polarity (e.g., ethanol or DMF), and temperature (80–100°C). Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity and hydrogen bonding (e.g., NH₂ proton at δ 6.8–7.2 ppm).
- HPLC : Reverse-phase C18 columns with mobile phases like ammonium acetate buffer (pH 6.5) and methanol (70:30 v/v) ensure ≥98% purity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 218.09). Structural analogs in and highlight the importance of fragmentation patterns for confirmation.
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) at 40–60°C for 4–8 weeks. Monitor degradation via HPLC and identify products using LC-MS. ’s ammonium acetate buffer system (pH 6.5) is suitable for long-term stability testing.
Advanced Research Questions
Q. How can computational methods predict the electronic structure and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase enzymes). Structural data from (InChIKey: SOAWMOASYWIUSM-UHFFFAOYSA-N) aids in ligand preparation.
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.5) and cytochrome P450 interactions.
Q. What strategies resolve contradictions in catalytic efficiency when using heterogeneous catalysts for synthesis?
- Methodological Answer :
- Catalyst Characterization : Use XRD to confirm crystallinity and BET analysis for surface area (e.g., Fe₂O₃@SiO₂/In₂O₃ with 150–200 m²/g surface area enhances active site accessibility ).
- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions. For example, Fe₂O₃@SiO₂/In₂O₃ may show TOF = 12 h⁻¹ vs. 5 h⁻¹ for non-catalytic routes.
- Byproduct Analysis : GC-MS identifies side products (e.g., deaminated derivatives) to refine reaction pathways.
Q. How can researchers investigate the compound’s potential as a kinase inhibitor using in vitro assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ determination. Pre-incubate the compound (1–100 µM) with recombinant kinases (e.g., EGFR or CDK2).
- Cellular Assays : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa or MCF-7). Structural analogs in (GSK4027) suggest pyridazine cores as pharmacophores for kinase targeting.
Q. What advanced techniques validate the compound’s crystallinity and polymorphism?
- Methodological Answer :
- Single-Crystal XRD : Grow crystals via slow evaporation (solvent: DMSO/water). Compare unit cell parameters with databases (e.g., CCDC). ’s thiopyrano-pyrimidinone structure highlights packing interactions.
- DSC/TGA : Analyze thermal behavior (melting point ~290°C) and polymorph transitions .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize Assay Conditions : Use common cell lines, serum-free media, and controlled O₂ levels (e.g., 5% CO₂).
- Dose-Response Curves : Compare EC₅₀ values across multiple replicates. ’s reference standards (e.g., 50 mg aliquots) ensure batch-to-batch consistency.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published IC₅₀ data, accounting for variables like solvent (DMSO vs. PBS).
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Quality by Design (QbD) : Define critical parameters (e.g., stirring rate, cooling rate) via factorial design experiments. ’s catalytic method is scalable to 100 g with ≥90% yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
